molecular formula C31H33NO3 B10763606 4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol

4-{4-Ethyl-5-phenyl-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-furan-2-yl}-phenol

Cat. No.: B10763606
M. Wt: 467.6 g/mol
InChI Key: ZKPUWBASAVMSDI-UHFFFAOYSA-N
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Description

Furan ethyl antagonist is a compound belonging to the furan family, which is characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The furan ethyl antagonist is specifically designed to inhibit certain biological pathways, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The reaction conditions often include heating the reactants in an inert atmosphere to achieve the desired product.

Industrial Production Methods: Industrial production of furan ethyl antagonist may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Furan ethyl antagonist undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran or tetrahydrofuran derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, while substitution reactions can introduce halogen or nitro groups onto the furan ring .

Properties

Molecular Formula

C31H33NO3

Molecular Weight

467.6 g/mol

IUPAC Name

4-[4-ethyl-5-phenyl-3-[4-(2-piperidin-1-ylethoxy)phenyl]furan-2-yl]phenol

InChI

InChI=1S/C31H33NO3/c1-2-28-29(23-13-17-27(18-14-23)34-22-21-32-19-7-4-8-20-32)31(25-11-15-26(33)16-12-25)35-30(28)24-9-5-3-6-10-24/h3,5-6,9-18,33H,2,4,7-8,19-22H2,1H3

InChI Key

ZKPUWBASAVMSDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=C1C2=CC=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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